

Application Notes and Protocols for In Vivo Studies with AZ1495

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Compound of Interest		
Compound Name:	AZ1495	
Cat. No.:	B608126	Get Quote

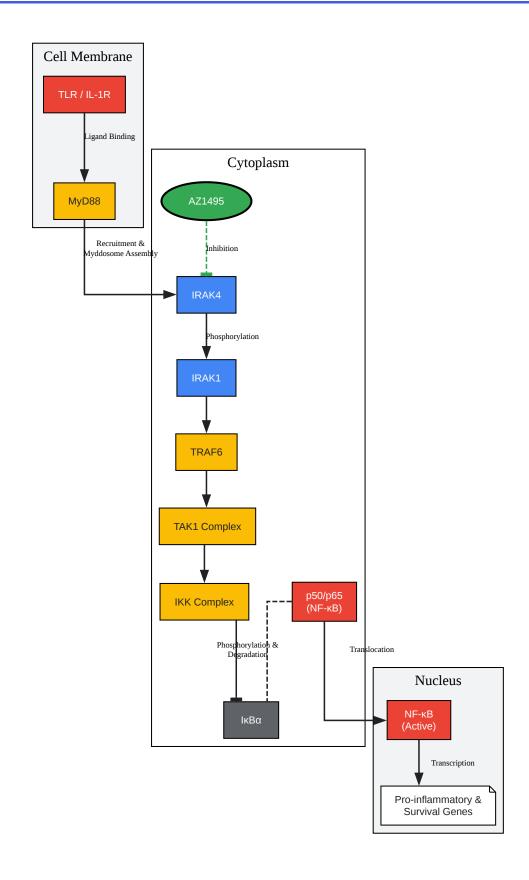
For Researchers, Scientists, and Drug Development Professionals Introduction

AZ1495 is a potent, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and, to a lesser extent, IRAK1.[1][2] IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[3][4] By inhibiting IRAK4, **AZ1495** blocks the formation of the Myddosome complex and subsequent activation of downstream pathways, including NF-κB and MAPK, which are pivotal in inflammation and cell survival.[5][6] This mechanism makes **AZ1495** a valuable tool for investigating the role of IRAK4 in various disease models, particularly in hematologic malignancies like Diffuse Large B-cell Lymphoma (DLBCL) and inflammatory disorders.[1][7]

Mechanism of Action: The IRAK4 Signaling Pathway

Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines like IL-1, TLRs and IL-1Rs recruit the adaptor protein MyD88.[3][8] This initiates the assembly of a helical signaling complex called the Myddosome, where MyD88 recruits and activates IRAK4. [5][9] Activated IRAK4 then phosphorylates IRAK1, leading to a signaling cascade that involves TRAF6 and results in the activation of transcription factors such as NF-κB, which drives the expression of pro-inflammatory cytokines and survival genes.[6][8] **AZ1495** directly inhibits the kinase activity of IRAK4, thereby disrupting this entire cascade.[1]





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Caption: IRAK4 signaling pathway inhibited by AZ1495.



Quantitative Data Summary

The following tables summarize the key quantitative parameters of **AZ1495** from preclinical studies.

Table 1: In Vitro Activity of AZ1495

Target/Assay	IC₅₀ Value	K ^d Value	Reference
IRAK4 (enzyme assay)	0.005 μM (5 nM)	0.0007 μM (0.7 nM)	[1]
IRAK1 (enzyme assay)	0.023 μM (23 nM)	-	[1]

| IRAK4 (cellular assay) | 0.052 μM (52 nM) | - |[1] |

Table 2: Pharmacokinetic Parameters of AZ1495 in Preclinical Species

Species	Dose & Route	Key Parameter	Value	Reference
Rat	2 mg/kg, IV	Clearance (CI)	75 mL/min/kg	[1]
Rat	5 mg/kg, Oral	Bioavailability	Low (consistent with high first-pass effect)	[1]

| Dog | 1 mg/kg, IV | Renal Secretion | Low |[1] |

Table 3: Example In Vivo Efficacy Study Design for AZ1495



Parameter	Description	Reference
Animal Model	Immunocompromised mice (e.g., NOD-SCID)	[10]
Cell Line	OCI-LY10 (ABC-DLBCL subtype)	[1]
Implantation	Subcutaneous injection of 10- 15 x 10^6 cells	[1][10]
Treatment Groups	1. Vehicle Control2. AZ1495 (monotherapy)3. Ibrutinib (monotherapy)4. AZ1495 + Ibrutinib (combination)	[1]
Dosing Regimen	AZ1495: 12.5 mg/kg, oral, daily	[1]
Primary Endpoints	Tumor volume, Body weight	[11]

| Study Outcome | Combination therapy led to tumor regression and was well-tolerated. |[1] |

Experimental Protocols Formulation and Administration of AZ1495

AZ1495 is a weak base with low aqueous solubility, requiring a specific formulation for in vivo administration.[1]

Objective: To prepare **AZ1495** in a suitable vehicle for oral (PO) or intravenous (IV) administration in rodents.

Materials:

- AZ1495 powder
- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)



- Tween-80 (Polysorbate 80)
- Saline (0.9% NaCl)
- Corn oil
- SBE-β-CD (Sulfobutylether-β-cyclodextrin)

Protocol Options for a 1 mg/mL Working Solution:[1]

- Option 1 (Aqueous-based for PO/IV):
 - Prepare a 10 mg/mL stock solution of AZ1495 in 100% DMSO.
 - In a sterile tube, add 100 μL of the 10 mg/mL AZ1495 stock solution.
 - Add 400 μL of PEG300 and mix thoroughly by vortexing.
 - Add 50 μL of Tween-80 and mix again.
 - Add 450 μL of saline to reach a final volume of 1 mL.
 - Vortex until a clear solution is formed. This yields a final vehicle composition of 10%
 DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.
- Option 2 (Cyclodextrin-based for PO/IV):
 - Prepare a 20% (w/v) solution of SBE-β-CD in saline.
 - Prepare a 10 mg/mL stock solution of AZ1495 in 100% DMSO.
 - Add 100 μ L of the **AZ1495** stock to 900 μ L of the 20% SBE- β -CD solution.
 - Mix thoroughly until the solution is clear.
- Option 3 (Oil-based for PO):
 - Prepare a 10 mg/mL stock solution of AZ1495 in 100% DMSO.



- Add 100 μL of the AZ1495 stock to 900 μL of corn oil.
- Mix thoroughly. Note: This formulation is suitable only for oral gavage and may be preferred for long-term studies.[1]

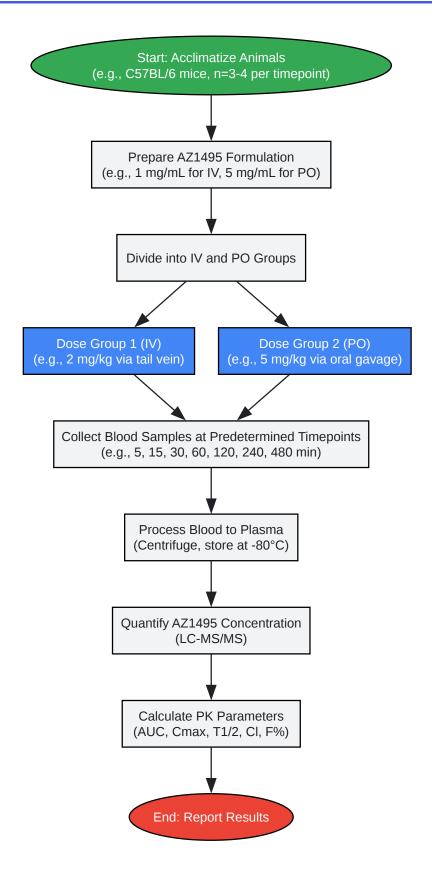
Administration:

- Oral (PO): Administer the prepared formulation using a gavage needle. The typical volume for a mouse is 5-10 mL/kg.
- Intravenous (IV): Administer the aqueous-based formulations (Options 1 or 2) via tail vein injection. The typical volume for a mouse is 5 mL/kg. Ensure the solution is sterile-filtered (0.22 μm) before injection.

Protocol: Pharmacokinetic (PK) Study in Mice

This protocol outlines a typical PK study to determine key parameters like clearance and bioavailability.





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Caption: Experimental workflow for a rodent pharmacokinetic study.



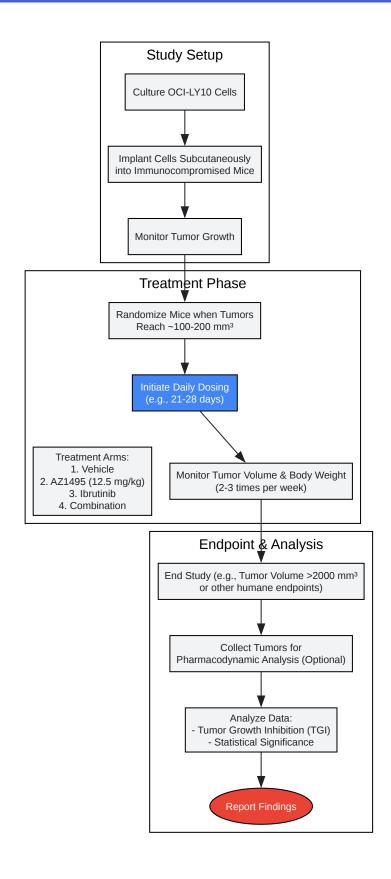
Methodology:

- Animal Acclimatization: Acclimatize male C57BL/6 or BALB/c mice for at least 3-5 days.[12]
 [13]
- Grouping: Divide animals into two groups: Intravenous (IV) and Oral (PO). A typical study uses 3-4 mice per time point.[13]
- Dosing:
 - IV Group: Administer AZ1495 at a dose of 2 mg/kg via tail vein injection.
 - PO Group: Following an overnight fast, administer AZ1495 at a dose of 5 mg/kg via oral gavage.[1][14]
- Blood Sampling: Collect serial blood samples (approx. 30-50 μL) from the submandibular or saphenous vein at specified time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[12][15] Use tubes containing an anticoagulant (e.g., K2-EDTA).
- Plasma Processing: Centrifuge blood samples (e.g., 2,000 x g for 10 min at 4°C) to separate plasma.[12] Store plasma samples at -80°C until analysis.
- Bioanalysis: Quantify the concentration of **AZ1495** in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
- Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine parameters such as Cmax, Tmax, AUC, clearance (Cl), half-life (t½), and oral bioavailability (F%).

Protocol: DLBCL Xenograft Efficacy Study in Mice

This protocol describes an efficacy study of **AZ1495**, alone and in combination, in a lymphoma xenograft model.[1]





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Caption: Workflow for a xenograft efficacy study.



Methodology:

- Cell Culture: Culture OCI-LY10 cells under standard conditions recommended by the supplier.
- Animal Model: Use immunodeficient mice (e.g., female NOD-SCID, 6-8 weeks old).[10]
- Tumor Implantation: Harvest OCI-LY10 cells and resuspend in a 1:1 mixture of PBS and Matrigel. Subcutaneously inject 10-15 x 10⁶ cells into the flank of each mouse.[1][10]
- Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[11]
- Randomization and Treatment: When tumors reach an average volume of 100-200 mm³,
 randomize mice into treatment groups (n=8-10 mice per group).[11]
 - Group 1: Vehicle (formulation buffer), PO, daily.
 - Group 2: AZ1495 (12.5 mg/kg), PO, daily.[1]
 - Group 3: Ibrutinib (dose as per literature), PO, daily.
 - Group 4: AZ1495 (12.5 mg/kg) + Ibrutinib, PO, daily.
- Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.
- Study Endpoints: The study may be concluded when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration. Euthanize animals if they exceed humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).
- Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to assess target engagement (e.g., by measuring phosphorylation of downstream proteins like IκBα via Western Blot or IHC).[1]



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